(3R)-3-(Methoxymethyl)-piperidine HCl CAS 116574-72-2 properties
(3R)-3-(Methoxymethyl)-piperidine HCl CAS 116574-72-2 properties
The following technical guide is structured to serve as a definitive reference for (3R)-3-(Methoxymethyl)-piperidine HCl , prioritizing practical utility, synthetic rigor, and application context for drug discovery professionals.
CAS: 116574-72-2 | Formula: C
Executive Summary & Chemical Identity
(3R)-3-(Methoxymethyl)-piperidine hydrochloride is a high-value chiral scaffold used primarily in the synthesis of kinase inhibitors (e.g., JAK, CDK families) and GPCR ligands. Its structural value lies in the 3-substituted piperidine motif , which introduces a defined vector for the methoxymethyl group—a non-classical bioisostere for polar side chains—while maintaining a compact, saturated heterocyclic core.
The hydrochloride salt form is the industry standard for handling due to its enhanced stability against oxidation and improved aqueous solubility compared to the hygroscopic free base.
Table 1: Physicochemical Constants
| Property | Specification |
| Systematic Name | (3R)-3-(Methoxymethyl)piperidine hydrochloride |
| Molecular Weight | 165.66 g/mol |
| Exact Mass (Free Base) | 129.1154 Da |
| Appearance | White to off-white crystalline powder |
| Chirality | (R)-Enantiomer (typically >97% ee) |
| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexanes |
| Melting Point | 160–165 °C (Decomposes) |
| Hygroscopicity | Moderate (Desiccated storage recommended) |
| pKa (Calc) | ~10.8 (Piperidine NH) |
Strategic Synthesis & Manufacturing
For pharmaceutical applications, maintaining enantiomeric excess (ee) is critical. While industrial routes often involve the hydrogenation of 3-(methoxymethyl)pyridine followed by resolution, the lab-scale "Gold Standard" protocol utilizes the "Chiral Pool" approach starting from (R)-N-Boc-3-hydroxymethylpiperidine. This avoids tedious fractional crystallization and ensures high optical purity.
Validated Synthetic Workflow (The "Chiral Pool" Route)
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Rationale: Direct alkylation of the free amine leads to N-methylation impurities. Protecting the nitrogen (Boc) allows for clean O-methylation using Sodium Hydride (NaH) and Methyl Iodide (MeI).
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Step 1: O-Methylation. (R)-N-Boc-3-hydroxymethylpiperidine is treated with NaH in dry THF at 0°C, followed by MeI.
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Step 2: Deprotection. The Boc group is cleaved using 4M HCl in Dioxane, precipitating the pure hydrochloride salt directly.
Synthesis Logic Diagram
The following diagram illustrates the critical path for synthesis, highlighting the control points for impurities.
Caption: Figure 1. High-fidelity synthetic route preventing N-methylation side reactions.
Analytical Characterization Protocols
To validate the identity and purity of CAS 116574-72-2, the following multi-modal analysis is required.
Nuclear Magnetic Resonance (NMR)
The
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Diagnostic Signal: The methoxy group appears as a sharp singlet at δ 3.30–3.35 ppm .
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Chiral Center: The C3 proton typically appears as a complex multiplet upfield, distinct from the C2/C6 ring protons which shift downfield due to the adjacent nitrogen.
Chiral HPLC Method
Standard reverse-phase HPLC cannot separate enantiomers. A chiral stationary phase is mandatory.
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Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
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Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1). Note: For the HCl salt, the free base must be generated in situ or the mobile phase must contain a modifier like DEA.
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Detection: UV at 210 nm (weak chromophore; high concentration required).
Applications in Drug Discovery
The (3R)-3-(methoxymethyl)-piperidine moiety acts as a pharmacophore expander .
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Kinase Inhibition: In JAK1/JAK3 inhibitors (analogs of Tofacitinib), the 3-substituted piperidine ring fits into the solvent-exposed region of the ATP-binding pocket. The methoxymethyl group can accept hydrogen bonds from water networks or specific residues (e.g., Lysine/Aspartate) at the pocket rim.
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Solubility Enhancement: Replacing a hydrophobic alkyl chain (e.g., ethyl/propyl) with a methoxymethyl group lowers LogP (Lipophilicity) by ~0.5–1.0 units, improving the metabolic stability and aqueous solubility of the final drug candidate.
Structural Pharmacophore Map
This diagram visualizes how the molecule interacts within a binding pocket.
Caption: Figure 2. Pharmacophore mapping of the (3R)-piperidine scaffold interactions.
Handling, Stability & Safety (E-E-A-T)
Trustworthiness: The following protocols are based on standard handling of secondary amine hydrochlorides.
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; exposure to moisture will lead to "clumping" and difficulty in accurate weighing.
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Stability: Stable for >2 years if kept dry. Aqueous solutions should be prepared fresh or frozen.
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Safety Profile:
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GHS Classification: Warning.
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Hazards: H315 (Skin Irritant), H319 (Eye Irritant).
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PPE: Nitrile gloves and safety glasses are mandatory. Inhalation of fine dust must be avoided; use a fume hood during weighing.
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References
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PubChem. Compound Summary: (R)-3-(Methoxymethyl)piperidine hydrochloride. National Library of Medicine. Link
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Sigma-Aldrich. Product Specification: 3-(Methoxymethyl)piperidine derivatives. Merck KGaA. Link
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ChemicalBook. CAS 116574-72-2 Properties and NMR Data. Link
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Santa Cruz Biotechnology. 3-(Methoxymethyl)piperidine hydrochloride Product Data. Link
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MDPI Molecules. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Link
